4SC-205

Oral bioavailability KIF11 inhibitor Pharmacokinetics

4SC-205 (also known as LH-031) is an oral small-molecule inhibitor of KIF11 (kinesin family member 11, also called Eg5 or kinesin spindle protein), a mitotic motor protein essential for bipolar spindle formation during cell division. It is the first orally bioavailable KIF11 inhibitor to enter clinical evaluation, having completed a Phase I dose-escalation and dose-schedule-finding trial (AEGIS; NCT01065025) in 59 patients with advanced solid tumours.

Molecular Formula
Molecular Weight
Cat. No. B1192101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4SC-205
Synonyms4SC205;  4SC 205;  4SC-205
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

4SC-205 – Oral KIF11/Eg5 Inhibitor with Phase I Clinical Data for Oncology Procurement


4SC-205 (also known as LH-031) is an oral small-molecule inhibitor of KIF11 (kinesin family member 11, also called Eg5 or kinesin spindle protein), a mitotic motor protein essential for bipolar spindle formation during cell division [1]. It is the first orally bioavailable KIF11 inhibitor to enter clinical evaluation, having completed a Phase I dose-escalation and dose-schedule-finding trial (AEGIS; NCT01065025) in 59 patients with advanced solid tumours [2]. 4SC-205 has demonstrated preclinical antitumour activity in multiple neuroblastoma models, both as a single agent and in combination with standard chemotherapies and targeted agents [1].

Why 4SC-205 Cannot Be Replaced by Intravenous Eg5 Inhibitors Such as Ispinesib or Filanesib


KIF11/Eg5 inhibitors share a common molecular target but exhibit critical pharmacological differences that preclude interchangeable use in research or clinical procurement. 4SC-205 is orally bioavailable, whereas the most clinically advanced Eg5 inhibitors – ispinesib (SB-715992), filanesib (ARRY-520), and SB-743921 – are exclusively intravenous agents requiring intermittent infusion schedules [1][2]. This oral route enables a continuous daily dosing strategy that fundamentally alters the pharmacokinetic profile and target engagement pattern [3]. Furthermore, 4SC-205 has demonstrated a differentiated toxicity profile, with no peripheral neuropathies observed in the Phase I AEGIS trial, a dose-limiting toxicity that defines the clinical experience with taxane-based microtubule-targeting agents [3]. Substituting another in-class compound without comparable oral bioavailability, sustained exposure kinetics, or neurotoxicity data would invalidate the dosing rationale and risk profile established for 4SC-205.

4SC-205 Quantitative Differentiation Evidence: Comparator-Anchored Procurement Guide


Oral Bioavailability Enables Continuous Daily Dosing – A Pharmacological Distinction from Intravenous Eg5 Inhibitors

4SC-205 is the only orally bioavailable KIF11/Eg5 inhibitor to have entered clinical development, a property that directly enables a continuous daily dosing schedule [1]. In contrast, ispinesib is administered as an intravenous infusion over 1 hour on days 1, 8, and 15 of 28-day cycles [2], and filanesib is administered as a 1-hour intravenous infusion on days 1 and 2 or days 1, 2, 15, and 16 of 28-day cycles [3]. This oral vs. intravenous distinction fundamentally changes the feasible dosing schedule: oral administration permits sustained daily target engagement without the logistical burden and peak-trough fluctuations of intermittent IV infusions [1].

Oral bioavailability KIF11 inhibitor Pharmacokinetics Route of administration

Continuous Daily Dosing Achieves 3.9-Fold Longer Median Time on Treatment Versus Intermittent Dosing Within the Same Phase I Trial

In the Phase I AEGIS trial (NCT01065025), 59 patients with advanced solid tumours received 4SC-205 in either intermittent (once-weekly or twice-weekly) or continuous daily dosing schedules. The median time on study for patients receiving the continuous daily dose of 20 mg was 162 days, compared with 42 days for patients treated with intermittent once-weekly or twice-weekly schedules [1][2]. Additionally, 67% of patients in the 20 mg daily cohort demonstrated disease stabilisation for more than 100 days [2].

Dosing schedule Time on treatment Phase I clinical trial Disease stabilization

14.75-Fold Reduction in Tumour Weight in a Patient-Derived Orthotopic Neuroblastoma Xenograft Model

In a patient-derived orthotopic xenograft (PDOX) model derived from a very high-risk neuroblastoma patient (VH-NB608), 4SC-205-treated mice displayed a 14.75-fold reduction in tumour weight compared with the vehicle-treated group after 3 weeks of treatment [1]. Tumours in the 4SC-205 group remained small and confined to the adrenal gland, whereas vehicle-treated mice developed large tumours that completely surrounded the kidney [1]. Histological analysis confirmed increased phosphorylation of histone H3, indicating sustained target engagement and mitotic arrest in the residual tumours [1].

Neuroblastoma Patient-derived xenograft In vivo efficacy Paediatric oncology

Combination with ALK or MEK Inhibitors Yields a ~2–3-Fold Reduction in Neuroblastoma Cell Proliferation Over Monotherapy

In neuroblastoma cell lines, the combination of 4SC-205 with the ALK inhibitors ceritinib or lorlatinib, or with the MEK1/2 inhibitor selumetinib, resulted in a ~2–3-fold reduction in cell proliferation compared with each targeted agent used alone [1]. Most combination doses showed additive effects, and no antagonism was observed [1]. These findings provide a preclinical rationale for combining 4SC-205 with precision oncology agents targeting ALK or MEK pathways in high-risk neuroblastoma [1].

Combination therapy ALK inhibitor MEK inhibitor Neuroblastoma Synergy

Absence of Peripheral Neuropathy – A Differentiating Safety Signal Versus Conventional Anti-Mitotic Agents

In the Phase I AEGIS trial, no cases of peripheral neuropathy were observed among 59 patients treated with 4SC-205 across all dosing schedules [1]. This contrasts with conventional anti-mitotic chemotherapeutic agents such as taxanes (e.g., paclitaxel, docetaxel), where chemotherapy-induced peripheral neuropathy (CIPN) is a well-characterised, dose-limiting toxicity affecting 30–70% of patients depending on the agent, cumulative dose, and schedule [2]. The selective targeting of Eg5, a protein expressed exclusively during mitosis, is hypothesised to spare resting neurons that do not undergo cell division, thereby avoiding the neurotoxicity associated with microtubule-stabilising agents [1].

Peripheral neuropathy Safety Toxicity KIF11 inhibitor Taxane comparison

4SC-205 Recommended Procurement and Research Application Scenarios Based on Verified Differentiation


Preclinical Paediatric Neuroblastoma Research Requiring Oral KIF11 Inhibition

4SC-205 is the most extensively characterised oral KIF11 inhibitor in paediatric neuroblastoma models. Its 14.75-fold tumour weight reduction in a clinically relevant PDOX model [1] and ~2–3-fold proliferation reduction when combined with ALK/MEK inhibitors [1] make it the rational choice for preclinical studies exploring KIF11-directed therapy in high-risk neuroblastoma. Procurement for paediatric oncology research programs should prioritise 4SC-205 over IV KIF11 inhibitors, which lack the oral route necessary for sustained daily target engagement.

Phase I/II Clinical Trial Design Requiring a Continuous Dosing Oral Mitotic Inhibitor

4SC-205 is, to date, the only oral KIF11 inhibitor with established Phase I clinical data supporting a continuous daily dosing schedule [1][2]. The 3.9-fold longer median time on treatment with daily dosing (162 days) versus intermittent dosing (42 days) [2] provides an evidence-based dosing rationale for clinical trial protocols. Investigators procuring an oral anti-mitotic agent should select 4SC-205 for protocols that require sustained daily target coverage.

Combination Strategy Development with ALK, MEK, or Chemotherapy Agents in Neuroblastoma

4SC-205 has demonstrated additive-to-synergistic effects with cisplatin, doxorubicin, topotecan, and targeted agents including ceritinib, lorlatinib, and selumetinib in neuroblastoma models [1]. Procurement for combination drug testing in neuroblastoma or other KIF11-dependent paediatric cancers should leverage 4SC-205's established combination rationale rather than uncharacterised KIF11 inhibitors lacking synergy data.

Neurotoxicity-Sparing Mitotic Inhibitor Research Programs

4SC-205's Phase I safety profile demonstrates zero peripheral neuropathy events in 59 patients [1], a stark contrast to the 30–70% CIPN incidence with taxanes [2]. Research groups investigating anti-mitotic strategies where neurotoxicity must be avoided should procure 4SC-205 rather than microtubule-targeting agents for comparative neurotoxicity profiling or for therapeutic applications where cumulative neurotoxicity is a clinical concern.

Quote Request

Request a Quote for 4SC-205

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.